(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-11-6-7-14(21)18-17(11)23(2)20(28-18)22-19(27)12-4-3-5-13(10-12)24-15(25)8-9-16(24)26/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCSLCKZLNICDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound notable for its potential biological activities. This compound, characterized by its unique structural features, has been the subject of various studies focusing on its pharmacological properties, including antimicrobial, antioxidant, and cytotoxic activities.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H15ClN2O3S
- Molecular Weight : 374.84 g/mol
- IUPAC Name : N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the benzothiazole moiety enhances its interaction with microbial targets. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It demonstrates a capacity to scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for its potential application in preventing oxidative damage in biological systems .
Cytotoxic Activity
Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Serotonin Receptor Antagonism : Preliminary studies suggest that it may act as an antagonist at serotonin receptors (5-HT3), which could explain some of its neuropharmacological effects .
- Indoleamine 2,3-Dioxygenase Inhibition : It has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. This inhibition can enhance anti-cancer immunity and counteract tumor-induced immunosuppression .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Core Heterocycles :
Substituent Effects :
- In contrast, the trichloroethyl group in compound 4.1 () introduces significant hydrophobicity and steric bulk .
- The dioxopyrrolidinyl moiety in the target may enhance hydrogen-bonding capacity compared to the acetamide group in compound 4.1 .
Spectroscopic and Analytical Characterization
IR Spectroscopy :
NMR Analysis :
Mass Spectrometry :
- The target’s molecular ion ([M+H]⁺) is estimated at ~451 m/z. Compound 4.1 () has a confirmed [M+H]⁺ at 384 m/z .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide?
- Methodological Answer : The synthesis involves coupling chlorinated benzo[d]thiazole precursors with benzamide derivatives. Critical steps include:
- Base selection : Triethylamine or sodium hydride to deprotonate intermediates and facilitate amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactant solubility and reaction efficiency .
- Reaction time : 12–24 hours under reflux to ensure completion, monitored via TLC (silica gel, chloroform:acetone 3:1) .
- Key Challenge : Stereochemical control of the (Z)-configuration requires precise temperature regulation (0–5°C during coupling) .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.9 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 468.0523) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for validating the (Z)-configuration .
Q. How do the functional groups (e.g., dioxopyrrolidinyl, chloro-methyl) influence reactivity?
- Methodological Answer :
- Dioxopyrrolidinyl : Acts as a hydrogen-bond acceptor, influencing solubility in polar solvents (e.g., DMSO) and potential interactions with biological targets .
- Chloro-methyl group : Electron-withdrawing effects stabilize the thiazole ring, reducing susceptibility to oxidation .
- Benzamide core : Participates in π-π stacking, relevant for crystallinity and protein binding .
Advanced Research Questions
Q. How can retrosynthetic analysis optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer :
- Step 1 : Deconstruct the target into precursors: (i) 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-one, (ii) 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride .
- Step 2 : Identify modular modifications (e.g., replacing chloro with fluoro for improved pharmacokinetics) using computational tools (DFT for bond energy calculations) .
- Step 3 : Screen reaction pathways for scalability—microwave-assisted synthesis reduces time (2 hours vs. 24 hours) .
Q. How can researchers resolve contradictions in reaction yields when altering solvents or bases?
- Methodological Answer :
- Case Study : Lower yields in dichloromethane vs. DMF (75% vs. 92%) may result from poor nucleophile activation.
- Solution : Use a solvent polarity index table to select optimal media. Add catalytic DMAP to enhance coupling efficiency in low-polarity solvents .
- Data-Driven Approach : Design a fractional factorial experiment varying solvent, base, and temperature (Table 1):
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF + Et₃N, 25°C | 92 | 97 |
| DCM + DBU, 0°C | 68 | 89 |
| THF + NaH, reflux | 84 | 93 |
- Conclusion : DMF/Et₃N at ambient temperature maximizes yield and purity .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Studies : Measure IC₅₀ values via fluorogenic substrate assays (e.g., for proteases). Compare with control inhibitors .
- Docking Simulations : Use AutoDock Vina to model interactions between the dioxopyrrolidinyl group and enzyme active sites (e.g., hydrogen bonding with Ser195 in chymotrypsin-like proteases) .
- Mutagenesis : Engineer enzyme variants (e.g., Ala substitutions) to test predicted binding residues .
Q. How can researchers address discrepancies in biological activity data across cell lines?
- Methodological Answer :
- Hypothesis : Variability may arise from differences in membrane permeability or metabolic stability.
- Testing Protocol :
- Permeability : Use Caco-2 monolayers to assess passive diffusion. Papp < 1 × 10⁻⁶ cm/s indicates poor absorption .
- Metabolic Stability : Incubate with liver microsomes; half-life <30 minutes suggests rapid hepatic clearance .
- Solution : Introduce prodrug moieties (e.g., esterify the benzamide) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
